Hydroxypropanedial

Catalog No.
S612228
CAS No.
497-15-4
M.F
C3H4O3
M. Wt
88.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydroxypropanedial

CAS Number

497-15-4

Product Name

Hydroxypropanedial

IUPAC Name

2-hydroxypropanedial

Molecular Formula

C3H4O3

Molecular Weight

88.06 g/mol

InChI

InChI=1S/C3H4O3/c4-1-3(6)2-5/h1-3,6H

InChI Key

NVXLIZQNSVLKPO-UHFFFAOYSA-N

SMILES

C(=O)C(C=O)O

Synonyms

2-hydroxy-1,3-propanedial, 2-hydroxymalonaldehyde, reductone, triose reductone

Canonical SMILES

C(=O)C(C=O)O

Hydroxypropanedial, also known as glucic acid, is a dicarbonyl compound with the molecular formula C3H4O3C_3H_4O_3 and a molecular weight of 88.06 g/mol. It appears as an off-white solid and is characterized by the presence of both hydroxyl and aldehyde functional groups. This compound is significant in various biochemical pathways and has garnered attention for its potential applications in organic synthesis and pharmaceuticals .

  • The primary mechanism of action for reductones is their ability to act as reducing agents. They readily donate electrons to other molecules, getting oxidized themselves in the process.
  • This property makes them valuable antioxidants, as they can scavenge free radicals in biological systems, preventing cellular damage [].
  • Interestingly, some reductones, like ascorbic acid (Vitamin C), have additional mechanisms beyond simple reduction. Vitamin C participates in various biological processes, including collagen synthesis and immune function.
  • The safety profile of reductones depends on the specific molecule. Generally, they are considered relatively safe. However, some reductones might exhibit mild irritant properties or decompose upon heating, requiring proper handling practices [].

Potential Biological Activities

Studies suggest Reductone possesses various biological activities, making it a subject of interest in fields like pharmacology and medicine. Research has explored its potential effects on:

  • Antioxidant properties: Studies indicate Reductone may exhibit antioxidant activity, potentially offering protection against cell damage caused by free radicals [].
  • Anticancer properties: Some research suggests Reductone may have anticancer properties, although further investigation is needed to understand its mechanisms and potential therapeutic applications [].
  • Antimicrobial activity: Studies have shown Reductone possesses some degree of antimicrobial activity against certain bacterial and fungal strains []. However, more research is required to determine its effectiveness and potential applications in this area.

It's important to note that most of this research is still in its early stages, and further studies are needed to fully understand the potential benefits and limitations of Reductone in these areas.

Applications in Scientific Experiments

Beyond its potential biological activities, Reductone also finds use in various scientific experiments due to its unique chemical properties. These applications include:

  • Organic synthesis: Reductone serves as a starting material for the synthesis of various other organic compounds due to its reactive nature and the presence of a cyclic ketone group [].
  • Chemical modification: Reductone can be used to modify other molecules, introducing specific functional groups or altering their properties for research purposes [].
  • Material science: Some studies explore the potential use of Reductone in the development of new materials with desirable properties, such as polymers or catalysts [].

These applications highlight the versatility of Reductone as a research tool, offering valuable functionalities for various scientific investigations.

  • The information provided here is for informational purposes only and should not be interpreted as medical advice.
  • Further research and consultation with qualified professionals are necessary before drawing any conclusions about the potential benefits or risks associated with Reductone.
Due to its reactive functional groups:

  • Aldol Condensation: Hydroxypropanedial can undergo aldol condensation to form larger carbon chains.
  • Reduction: It can be reduced to form alcohols or other derivatives, enhancing its utility in synthetic organic chemistry.
  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids, which may have further applications in organic synthesis.

These reactions highlight the compound's versatility in synthetic pathways and its potential for generating complex molecules.

Hydroxypropanedial exhibits notable biological activity, particularly in the context of metabolic processes. It is involved in:

  • Metabolic Pathways: As a product of glucose metabolism, it plays a role in energy production.
  • Antioxidant Properties: The compound has been studied for its potential antioxidant effects, which may contribute to cellular protection mechanisms.
  • Enzyme Interactions: Hydroxypropanedial can act as a substrate or inhibitor for various enzymes, influencing metabolic rates and pathways.

These biological activities underscore its importance in both physiological and pathological contexts.

Several methods exist for synthesizing hydroxypropanedial:

  • Oxidation of Glyceraldehyde: This method involves the oxidation of glyceraldehyde using various oxidizing agents.
  • Hydrolysis of Dicarbonyl Compounds: Hydrolysis reactions can yield hydroxypropanedial from more complex dicarbonyl precursors.
  • Enzymatic Synthesis: Utilizing specific enzymes to catalyze the formation from simpler sugars offers a biocatalytic approach.

These methods provide diverse options for producing hydroxypropanedial, each with unique advantages depending on the desired application.

Hydroxypropanedial has several applications across different fields:

  • Pharmaceuticals: Its biological activity makes it a candidate for drug development, particularly in metabolic disorders.
  • Food Industry: It may be utilized as a flavoring agent or preservative due to its chemical properties.
  • Chemical Synthesis: As a building block in organic chemistry, it serves as an intermediate for synthesizing more complex compounds.

The versatility of hydroxypropanedial enhances its relevance across multiple domains.

Research on hydroxypropanedial has revealed its interactions with various biological molecules:

  • Protein Binding: Studies indicate that hydroxypropanedial can bind to proteins, affecting their function and stability.
  • Metabolic Interactions: Its role in metabolic pathways suggests interactions with enzymes and substrates that could influence metabolic rates.
  • Cellular Effects: Investigations into its impact on cellular processes have shown potential effects on cell signaling and apoptosis.

These interaction studies are crucial for understanding the compound's broader implications in biology and medicine.

Hydroxypropanedial shares structural similarities with several other compounds, each exhibiting unique properties:

Compound NameMolecular FormulaKey Characteristics
GlyceraldehydeC3H6OC_3H_6OA triose sugar involved in glycolysis; highly reactive.
TartronaldehydeC3H4O3C_3H_4O_3A structural isomer; involved in various

Hydroxypropanedial was first identified in the mid-20th century during investigations into the Maillard reaction, a non-enzymatic browning process critical to food chemistry. Early studies by Eistert et al. (1955) characterized its synthesis via the oxidation of glycerol derivatives under acidic conditions, revealing its role as a reactive intermediate in carbohydrate degradation. The compound gained prominence in the 1970s when its antioxidant properties were linked to the inhibition of lipid peroxidation, a discovery that spurred interest in its potential therapeutic applications.

Nomenclature Evolution and Classification in Reductone Chemistry

The compound’s nomenclature reflects its structural and functional attributes:

  • IUPAC Name: 2-hydroxypropanedial
  • Common Synonyms: Tartronaldehyde, glucic acid, and triose reductone.

As a member of the reductone family, hydroxypropanedial exhibits an enediol structure ($$ \text{RC(OH)=C(OH)-C(O)R} $$) that enables resonance stabilization. This classification places it alongside ascorbic acid and reductic acid, sharing their characteristic reducing capabilities. The term "reductone" itself originates from the compound’s ability to act as both a reducing agent and a ketone, a duality critical to its chemical behavior.

Significance in Interdisciplinary Scientific Research

Hydroxypropanedial’s versatility arises from its dual functionality as a carbonyl and enediol compound. Key areas of impact include:

  • Food Chemistry: As a Maillard reaction intermediate, it contributes to flavor and color development in thermally processed foods.
  • Medicinal Chemistry: Its antioxidative properties are exploited in drug discovery, particularly in designing inhibitors for enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD).
  • Environmental Science: Hydroxypropanedial is a degradation product of nitroglycerin, raising concerns about its ecotoxicological effects.

Occurrence in Botrytized Wines and Musts

Hydroxypropanedial is predominantly identified in musts and wines derived from grapes infected by Botrytis cinerea, particularly in sweet white varieties such as Sauternes or Tokaji. Analytical studies employing gas chromatography (GC), gas chromatography-mass spectrometry (GC/MS), and nuclear magnetic resonance (NMR) spectroscopy have detected this compound at concentrations ranging from trace levels (<1 mg/L) in dry red wines to over 50 mg/L in botrytized sweet wines [1]. The highest concentrations correlate with grapes exhibiting noble rot, a desirable form of Botrytis infection that induces controlled desiccation and sugar concentration. In contrast, wines produced from grapes infected by non-Botrytis molds (e.g., Penicillium or Aspergillus) or pathogenic strains of B. cinerea with acetic character show erratic hydroxypropanedial levels, often accompanied by off-flavors [1].

Table 1: Hydroxypropanedial Concentrations in Wine Types

Wine TypeHydroxypropanedial (mg/L)Source of Infection
Dry red wine0.2–1.5None
Dry white wine0.5–2.0None
Botrytized sweet wine15–55Botrytis cinerea (noble rot)
Mold-spoiled sweet wine5–30Non-Botrytis molds

Formation Mechanisms During Botrytis cinerea Infection of Grapes

The biosynthesis of hydroxypropanedial in infected grapes is tied to the fungus’s secondary metabolism and host carbohydrate breakdown. Botrytis cinerea secretes extracellular enzymes, including polygalacturonases and glucose oxidases, which degrade grape cell walls and liberate simple sugars. Under oxidative stress induced by fungal activity, triose phosphates (e.g., glyceraldehyde-3-phosphate) undergo non-enzymatic rearrangement to form hydroxypropanedial via a Maillard-like reaction pathway [1] [2].

Genomic studies of B. cinerea reveal that sesquiterpene cyclases (e.g., Bcbot2) and cytochrome P450 monooxygenases (e.g., Bcbot3, Bcbot4), typically associated with botrydial biosynthesis, may indirectly influence hydroxypropanedial levels by modulating the redox environment [3]. For instance, Bcbot4-mediated hydroxylation of probotryane intermediates generates reactive oxygen species (ROS), which accelerate the oxidation of triose sugars into hydroxypropanedial [3]. This interplay between fungal secondary metabolism and host sugar degradation underscores the compound’s role as a chemical marker of Botrytis activity.

Relationship Between Mold Development and Hydroxypropanedial Levels

The developmental stage of Botrytis cinerea critically determines hydroxypropanedial accumulation. During noble rot, the fungus enters a symbiotic phase characterized by limited mycelial growth and gradual grape dehydration. This controlled infection permits steady hydroxypropanedial synthesis (15–30 mg/L) without compromising wine quality [1]. In contrast, aggressive gray mold infections trigger rapid fungal proliferation and grape maceration, leading to hydroxypropanedial spikes (>40 mg/L) within 48–72 hours [1]. Such surges correlate with the expression of B. cinerea virulence factors like botrydial, which disrupt host membranes and release intracellular sugars [3] [4].

Table 2: Hydroxypropanedial Dynamics During Infection Stages

Infection StageHydroxypropanedial (mg/L)Fungal Biomass (mg/g grape)
Latent (0–24 h)0.5–2.00.1–0.5
Noble rot (24–72 h)10–250.5–1.5
Gray mold (72–120 h)30–552.0–5.0

Environmental Factors Affecting Natural Production

Environmental parameters modulating Botrytis cinerea growth directly impact hydroxypropanedial synthesis. Optimal production occurs under conditions of 18–22°C and 85–95% relative humidity, which favor fungal enzymatic activity without promoting sporulation [4]. Rainfall during late berry maturation exacerbates berry splitting, creating entry points for non-Botrytis molds that unpredictably alter hydroxypropanedial profiles. Vineyard practices such as leaf removal to improve air circulation reduce humidity-driven fungal growth, thereby limiting hydroxypropanedial accumulation to <10 mg/L even in botrytized grapes [1]. Additionally, grape varieties with high initial sugar content (e.g., Semillon, Furmint) provide more substrate for triose reductone formation, yielding up to 25% higher hydroxypropanedial levels compared to low-sugar cultivars [1] [3].

Physical Description

Solid

XLogP3

-1.2

Melting Point

143°C

UNII

5R0YG3SBR7

Other CAS

497-15-4

Wikipedia

Glucic acid

Dates

Last modified: 08-15-2023

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